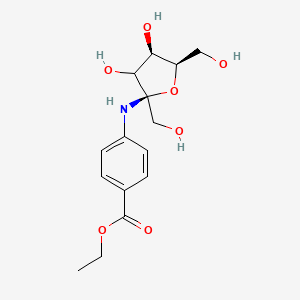
Benzocaine N-D-Fructoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzocaine N-D-Fructoside is a chemical compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 g/mol . It is a white crystalline powder with low solubility in water . This compound is a derivative of benzocaine, a well-known local anesthetic, and it exhibits similar anesthetic properties .
作用機序
Target of Action
Benzocaine N-D-Fructoside shares a common receptor with all other local anesthetics (LAs) in the voltage-gated Na+ channel . It acts by preventing transmission of impulses along nerve fibers and at nerve endings . This makes it a potent local anesthetic.
Mode of Action
Benzocaine blocks μ1 wild-type Na+ currents in a dose-dependent manner. The concentration that inhibits 50% of Na+ currents (IC50) is estimated to be about 0.8 mM when a test potential of +30 mV is applied . This interaction with the Na+ channels prevents the transmission of nerve impulses, leading to a numbing effect.
Pharmacokinetics
Benzocaine undergoes ester hydrolysis to form 4-aminobenzoic acid, acetylation to form acetylbenzocaine, or n-hydroxylation to form benzocaine hydroxide . These transformations could potentially affect the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
The primary result of this compound’s action is local anesthesia, providing temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It has a duration of action of approximately 10 minutes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzocaine N-D-Fructoside typically involves the reaction of benzocaine with D-fructose under specific conditions. The process generally includes:
Formation of Benzocaine: Benzocaine is synthesized by esterification of p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst.
Glycosylation Reaction: The benzocaine is then reacted with D-fructose in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale Esterification: Using industrial reactors to carry out the esterification of p-aminobenzoic acid with ethanol.
Glycosylation in Bulk: Conducting the glycosylation reaction in large reactors with controlled temperature and pH to maximize the yield of this compound.
化学反応の分析
Types of Reactions: Benzocaine N-D-Fructoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and alcohol derivatives.
Substitution: Various substituted benzocaine derivatives.
科学的研究の応用
Benzocaine N-D-Fructoside has a wide range of applications in scientific research, including:
類似化合物との比較
Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Butamben: A local anesthetic with a similar mechanism of action but different solubility and bioavailability.
Uniqueness: Benzocaine N-D-Fructoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to benzocaine . This makes it a promising candidate for topical anesthetic formulations with improved efficacy and reduced side effects .
特性
IUPAC Name |
ethyl 4-[[(2R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-2-22-14(21)9-3-5-10(6-4-9)16-15(8-18)13(20)12(19)11(7-17)23-15/h3-6,11-13,16-20H,2,7-8H2,1H3/t11-,12+,13?,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYPPHVWJURKPP-RLCAUIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2(C(C(C(O2)CO)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N[C@]2(C([C@H]([C@H](O2)CO)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747087 |
Source


|
| Record name | (3xi)-N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hex-2-ulofuranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78306-17-9 |
Source


|
| Record name | (3xi)-N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hex-2-ulofuranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)







